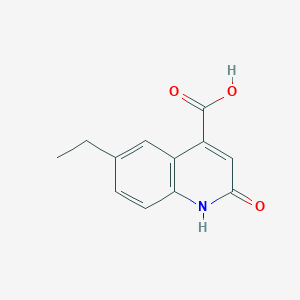
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that contains both thiazole and imidazole rings. These rings are known for their biological activity and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the thiazole and imidazole rings followed by their coupling. One common method involves the reaction of 4,5-dimethylthiazole with an appropriate imidazole derivative under specific conditions. The reaction conditions often include the use of a coupling reagent and a solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as 4-methyl-5-phenylthiazole.
Imidazole derivatives: Compounds containing the imidazole ring, such as 2-methylimidazole.
Uniqueness
(5-(4,5-Dimethylthiazol-2-yl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both thiazole and imidazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N4S |
|---|---|
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
[5-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C9H12N4S/c1-5-6(2)14-9(12-5)7-4-11-8(3-10)13-7/h4H,3,10H2,1-2H3,(H,11,13) |
Clave InChI |
ZCLPFVLRPJJOLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CN=C(N2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)



![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)
![1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)
![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)




![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)
